4'-Fluoro-3'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

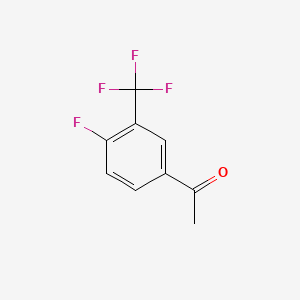

Structure

3D Structure

Properties

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFHRXQPXHETEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345580 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-24-4 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

4'-Fluoro-3'-(trifluoromethyl)acetophenone is a halogenated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties that are highly sought after in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and increase lipophilicity, which can lead to improved pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive technical analysis of the structure of this compound, detailing the spectroscopic and synthetic methodologies essential for its characterization and application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application.

| Property | Value | Source |

| Chemical Formula | C₉H₆F₄O | [2] |

| Molecular Weight | 206.14 g/mol | [2] |

| CAS Number | 208173-24-4 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, the aromatic ring is deactivated, necessitating a strong Lewis acid catalyst and potentially elevated temperatures to drive the reaction.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Fluoro-2-(trifluoromethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.

-

Electrophilic Aromatic Substitution: To the activated acylating agent, add 1-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[3]

-

Controlled Addition at Low Temperature: The initial reaction is highly exothermic; therefore, slow addition at 0 °C is necessary to control the reaction rate and prevent unwanted side reactions.

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the aromatic ring.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, the following signals are expected:

-

Methyl Protons (-CH₃): A singlet in the region of δ 2.6-2.7 ppm . This signal is deshielded due to the adjacent carbonyl group.

-

Aromatic Protons: The three protons on the aromatic ring will appear as complex multiplets in the downfield region (δ 7.5-8.2 ppm ). The coupling patterns will be influenced by both the fluorine and trifluoromethyl groups, as well as by each other.

-

The proton at C-6' will likely be a doublet of doublets due to coupling with the proton at C-5' and the fluorine at C-4'.

-

The proton at C-5' will be a multiplet due to coupling with the protons at C-6' and C-2' and the fluorine at C-4'.

-

The proton at C-2' will likely appear as a doublet or a narrow multiplet.

-

The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 195-198 ppm .

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26-28 ppm .

-

Aromatic Carbons: Six distinct signals are expected in the region of δ 120-140 ppm . The carbon attached to the fluorine will show a large one-bond C-F coupling constant, and the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine-containing groups.[4]

-

Aromatic Fluorine (-F): A signal for the single fluorine atom on the aromatic ring is expected. Its chemical shift will be influenced by the adjacent trifluoromethyl and acetyl groups.

-

Trifluoromethyl Group (-CF₃): A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group is anticipated, typically in the region of δ -60 to -65 ppm (relative to CFCl₃).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Vibration |

| ~1690 | C=O (carbonyl) stretching |

| ~1600, ~1480 | C=C aromatic ring stretching |

| ~1350 | C-F stretching (trifluoromethyl group) |

| ~1250 | C-F stretching (aromatic) |

| ~1150 | C-H bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206 , corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would involve the loss of the methyl group (M-15) to give a fragment at m/z = 191 , and the loss of the acetyl group (M-43) to give a fragment at m/z = 163 . The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns.

Visualization of Key Concepts

Molecular Structure

References

A Comprehensive Technical Guide to the Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

This guide provides an in-depth exploration of the synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, mechanistic underpinnings, and practical experimental considerations for the preparation of this versatile fluorinated ketone.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₉H₆F₄O, is a highly valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a trifluoromethyl group and a fluorine atom on an acetophenone scaffold, imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[1][2] The trifluoromethyl group enhances lipophilicity and metabolic stability, crucial attributes for bioactive molecules, while the fluorine atom can modulate electronic properties and binding interactions.[2][3][4] Consequently, this compound serves as a critical precursor for a range of applications, including the synthesis of anti-inflammatory drugs, analgesic agents, and specialized polymers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 208173-24-4[2] |

| Molecular Formula | C₉H₆F₄O[1][2] |

| Molecular Weight | 206.14 g/mol [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 1.36 g/cm³[1][2] |

| Refractive Index (n20D) | 1.45[2] |

| Purity (typical) | ≥ 97% (GC)[2] |

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations. This guide will focus on the two most prevalent and industrially relevant methods: Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Approach

The Friedel-Crafts acylation is a classic and direct method for introducing an acetyl group onto an aromatic ring.[6] In the context of synthesizing this compound, this involves the reaction of 2-fluorobenzotrifluoride with an acetylating agent in the presence of a Lewis acid catalyst.

Mechanism and Rationale:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-fluorobenzotrifluoride. The fluorine atom is an ortho-, para-director; however, the bulky trifluoromethyl group and the acylium ion itself sterically hinder ortho-substitution, leading to the preferential formation of the para-substituted product, this compound.[7] The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making the reaction less facile than with unsubstituted benzene, but the activating effect of the fluorine atom at the para position helps to drive the desired transformation.[8]

Diagram 1: Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation of 2-fluorobenzotrifluoride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Fluorobenzotrifluoride

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 2-fluorobenzotrifluoride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Grignard Reaction: A Nucleophilic Approach

An alternative and powerful strategy for the synthesis of this compound involves the use of a Grignard reagent.[9] This method typically starts with a suitable halogenated precursor, such as 1-bromo-4-fluoro-3-(trifluoromethyl)benzene, which is converted to the corresponding Grignard reagent. Subsequent reaction with an acetylating agent yields the desired ketone.

Mechanism and Rationale:

The first step is the formation of the Grignard reagent, an organomagnesium halide, by reacting the aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[10] This transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon. The resulting Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent such as acetic anhydride or acetyl chloride.[9][10] The use of acetic anhydride can be advantageous as it may lead to higher yields and selectivity, and can be more tolerant to higher reaction temperatures compared to acetyl chloride.[9] A final aqueous workup protonates the intermediate to afford the final product.

Diagram 2: Grignard Reaction Pathway dot digraph "Grignard Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

"Aryl_Bromide" [label="1-Bromo-4-fluoro-3-(trifluoromethyl)benzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mg" [label="Mg / THF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Grignard_Reagent" [label="Grignard Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Anhydride" [label="Acetic Anhydride", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Aryl_Bromide" -> "Grignard_Reagent" [label="Formation"]; "Mg" -> "Grignard_Reagent"; "Grignard_Reagent" -> "Intermediate" [label="Nucleophilic Attack"]; "Acetic_Anhydride" -> "Intermediate"; "Intermediate" -> "Product" [label="Workup"]; }

References

- 1. Buy this compound | 208173-24-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4'-Fluoro-3'-(trifluoromethyl)acetophenone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

Introduction

This compound is a fluorinated organic compound with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol .[1][2][3] It is a key intermediate in the synthesis of various bioactive molecules, finding significant application in the pharmaceutical and agrochemical industries.[3][4] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.[1][3] This guide provides a comprehensive analysis of the spectral data for this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. This compound is typically a colorless to almost colorless clear liquid at room temperature.[1][3][4]

Molecular Structure

The structural arrangement of this compound is fundamental to understanding its spectral characteristics. The acetyl group, the fluorine atom, and the trifluoromethyl group are positioned on the benzene ring as depicted below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, we expect signals from the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the acetyl, trifluoromethyl, and fluoro groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl CH₃ | ~2.6 | Singlet | N/A |

| Aromatic H | ~7.4 - 8.2 | Multiplet | N/A |

Expertise & Experience: The singlet for the acetyl methyl group at approximately 2.6 ppm is characteristic of an acetophenone structure. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The exact positions and splitting patterns are influenced by the combined electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals details about the carbon skeleton. The spectrum is characterized by the presence of the carbonyl carbon, the acetyl methyl carbon, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group. A key feature is the coupling between carbon and fluorine atoms (J-CF), which provides valuable structural information.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetyl CH₃ | ~26.8 | Singlet | N/A |

| Carbonyl C=O | ~196.5 | Singlet | N/A |

| C-CF₃ | ~122.8 | Quartet | J_CF ≈ 272-274 |

| C-F | ~164.2 | Doublet | J_CF ≈ 254-258 |

| C-ipso (to acetyl) | ~135.2 | Singlet | N/A |

| Aromatic CH | ~115.8 - 133.4 | Doublets/Quartets | J_CF ≈ 3-24 |

Expertise & Experience: The large one-bond coupling constants for the C-CF₃ and C-F carbons are highly characteristic. The trifluoromethyl carbon appears as a quartet due to coupling with three equivalent fluorine atoms. The carbon directly attached to the aromatic fluorine shows a large doublet splitting. Smaller two- and three-bond C-F couplings are also observed for the other aromatic carbons, aiding in their assignment.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide chemical shift range.[5][6] Two distinct signals are expected for this compound, corresponding to the trifluoromethyl group and the single aromatic fluorine atom.

| Fluorine Assignment | Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity |

| -CF₃ | ~ -62.5 | Singlet |

| Ar-F | ~ -112.8 | Doublet of Doublets |

Expertise & Experience: The chemical shift of the CF₃ group is typical for an aromatic trifluoromethyl substituent.[1][7] The aromatic fluorine's chemical shift falls within the expected range for aryl fluorides.[1][7] Its multiplicity as a doublet of doublets arises from coupling to the adjacent ortho and meta protons on the aromatic ring. The absence of significant coupling between the two fluorine environments is expected due to the number of bonds separating them.

Workflow: NMR Sample Preparation and Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1680-1700 | C=O (carbonyl) stretch | Strong, Sharp |

| ~1100-1400 | C-F stretches (aryl-F and CF₃) | Strong |

| ~1600, ~1485 | C=C (aromatic ring) stretches | Medium |

| ~3050-3100 | C-H (aromatic) stretch | Medium-Weak |

Expertise & Experience: The most prominent band in the IR spectrum is the strong, sharp absorption of the carbonyl (C=O) group between 1680-1700 cm⁻¹.[1] Its position is indicative of an aromatic ketone, where conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone. The spectrum is also dominated by very strong C-F stretching vibrations from both the trifluoromethyl group and the aromatic fluorine.[1]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.

-

Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For this compound, the nominal molecular weight is 206 g/mol .

| m/z | Proposed Fragment | Formula |

| 206 | Molecular Ion [M]⁺ | [C₉H₆F₄O]⁺ |

| 191 | [M - CH₃]⁺ | [C₈H₃F₄O]⁺ |

| 163 | [M - CH₃CO]⁺ | [C₇H₃F₄]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Expertise & Experience: The mass spectrum will show a molecular ion peak at m/z 206. A common and significant fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group to lose 15 Da, resulting in a prominent peak at m/z 191. Another characteristic fragmentation is the loss of the entire acetyl group (43 Da) to form a fluorinated, trifluoromethyl-substituted phenyl cation at m/z 163. The acetyl cation itself is also often observed as a base peak at m/z 43.

Diagram: Key EI Fragmentation Pathway

Caption: Primary fragmentation routes for this compound in EI-MS.

Conclusion

The collective data from NMR (¹H, ¹³C, ¹⁹F), IR, and MS provide a detailed and self-validating spectral signature for this compound. The characteristic chemical shifts and C-F/H-F coupling constants in NMR, the strong carbonyl and C-F absorptions in IR, and the predictable fragmentation pattern in MS allow for the unambiguous identification and quality assessment of this important chemical intermediate. This guide provides the foundational spectral knowledge necessary for its effective use in research and development.

References

A Technical Guide to the Solubility of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in Organic Solvents

Abstract

4'-Fluoro-3'-(trifluoromethyl)acetophenone is a fluorinated ketone that serves as a critical intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and lipophilic properties, imparted by the fluorine and trifluoromethyl substituents, make it a valuable synthon for developing compounds with enhanced biological activity and optimized pharmacokinetic profiles.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, process development, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and a discussion of its practical implications in research and development.

Physicochemical Profile and Molecular Structure

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound (CAS No. 208173-24-4) is a liquid at room temperature with the key properties summarized below.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₄O | [1][4][5] |

| Molecular Weight | 206.14 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Density | ~1.36 g/cm³ | [1][4] |

| Refractive Index | ~1.454 (at 20°C) | [1][4] |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [5] |

The molecule's structure is characterized by an acetophenone core functionalized with two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The carbonyl group (C=O), the highly electronegative fluorine atom, and the -CF₃ group create a significant molecular dipole moment, rendering the molecule polar. The -CF₃ group also notably increases the compound's lipophilicity.[1][4] This dual nature—possessing both polar functional groups and lipophilic regions—dictates a complex solubility profile.

Theoretical Principles of Solvation

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are:

-

Dipole-Dipole Interactions: The molecule's inherent polarity, driven by the C=O and C-F bonds, allows for strong electrostatic interactions with polar solvents (e.g., acetone, acetonitrile).

-

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling it to interact favorably with polar protic solvents such as alcohols (e.g., ethanol, methanol).

-

London Dispersion Forces: These ubiquitous, weaker forces arise from temporary fluctuations in electron density. They are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene), which interact with the aromatic ring and the fluorinated alkyl group.

The balance between these forces determines the extent of solubility in a given solvent.

Caption: Intermolecular forces driving solubility.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical principles provide guidance, empirical measurement is essential for obtaining accurate solubility data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, recognized by regulatory bodies like the OECD.[7][8] It measures the saturation concentration of a solute in a solvent at a controlled temperature.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of a specific organic solvent. An excess is critical to ensure that a saturated solution is formed with undissolved solute remaining.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved states is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for several hours. This permits the excess solid to settle, leaving a clear, saturated supernatant. For fine suspensions, centrifugation may be required.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a chemically resistant, microporous filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step is crucial to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for analysis). Determine the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared from standards of known concentration.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in units of mg/mL or g/100 mL.

Caption: Workflow for the Isothermal Shake-Flask Method.

Solubility Profile and Data Analysis

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative and predictive profile can be established based on its structure and the properties of similar fluorinated aromatic compounds.[4]

| Solvent Class | Example Solvents | Predicted Solubility | Primary Driving Forces |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High / Miscible | Hydrogen bonding (acceptor) and dipole-dipole forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Dipole-dipole interactions. |

| Aromatic | Toluene, Xylene | Moderate to High | Dispersion forces and π-π stacking with the aromatic ring. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low to Moderate | Limited by the compound's high polarity; some solubility due to lipophilic -CF₃ group and dispersion forces. |

| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Moderate to High | Moderate dipole interactions and H-bond accepting capability. |

Discussion: The high polarity imparted by the carbonyl, C-F, and C-CF₃ bonds predicts excellent solubility in polar solvents, both protic and aprotic. The molecule's ability to accept hydrogen bonds makes it particularly compatible with alcohols. In contrast, its solubility in nonpolar aliphatic solvents like hexane is expected to be significantly lower.[4] The strong intramolecular dipoles are not effectively stabilized by the weak dispersion forces offered by hexane, leading to unfavorable energetics for solvation. Aromatic solvents like toluene offer a more favorable environment due to potential π-π interactions with the solute's phenyl ring.

Practical Implications in Research & Development

An accurate understanding of solubility is not an academic exercise; it directly informs critical decisions across the development pipeline.

-

Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and impurity profiles. Knowing the solubility of starting materials and products helps in selecting appropriate solvents for reactions and subsequent workups, such as liquid-liquid extractions.

-

Purification and Isolation: Solubility data is fundamental for developing crystallization and recrystallization protocols.[6] By identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below, efficient purification can be achieved.

-

Formulation Science: In drug development, solubility is a key determinant of bioavailability.[1] For preclinical studies, the compound must be dissolved in a suitable vehicle for administration. Poor solubility can be a major hurdle, necessitating advanced formulation strategies.

-

Analytical Chemistry: Preparing accurate analytical standards for methods like HPLC or GC requires complete dissolution of the compound.[1] Solubility data guides the selection of an appropriate diluent to ensure sample homogeneity and measurement accuracy.

Conclusion

This compound possesses a nuanced solubility profile governed by its unique combination of highly polar functional groups and lipophilic domains. It exhibits high solubility in a wide range of polar organic solvents and moderate solubility in nonpolar aromatic solvents, with limited solubility in aliphatic hydrocarbons. The principles of intermolecular forces provide a robust framework for predicting this behavior. For precise applications in process development, formulation, and analytical science, this theoretical understanding must be complemented by empirical data generated via standardized protocols, such as the isothermal shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 208173-24-4 [chemicalbook.com]

- 4. Buy this compound | 208173-24-4 [smolecule.com]

- 5. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. oecd.org [oecd.org]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-Depth Technical Guide to the Safe Handling of 4'-Fluoro-3'-(trifluoromethyl)acetophenone

Introduction: 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4) is a fluorinated organic compound of significant interest in modern chemical synthesis.[1][2][3] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the acetophenone core, makes it a highly versatile building block.[1][4] This compound is a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and also finds application in the synthesis of advanced agrochemicals and materials.[4] The very electronic properties that make this molecule valuable for synthesis also necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] The primary risks associated with its handling are irritation to the skin, eyes, and respiratory system.[5][6][7] A comprehensive understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in a sound risk assessment.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement Code | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Data sourced from multiple safety data sheets.[3][5][6][7][8]

The causality behind these irritant effects lies in the chemical reactivity of the molecule. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the molecule's interaction with biological macromolecules in the skin, eyes, and respiratory tract, leading to an irritant response. Therefore, preventing direct contact is the cornerstone of safe handling.

Exposure Control: A Multi-Layered Defense

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential to minimize the risk of exposure. The hierarchy of controls dictates that engineered solutions are the primary line of defense.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5] This is non-negotiable. The compound's potential to cause respiratory irritation (H335) requires that all manipulations, including weighing, transferring, and preparing solutions, be conducted within this controlled environment to prevent the inhalation of vapors or aerosols.[5][7][9] The facility must also be equipped with easily accessible emergency eyewash stations and safety showers.[9][10][11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of the compound.[6][7]

Table 2: Required Personal Protective Equipment

| Body Part | PPE Type | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Safety Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | Protects against splashes, preventing serious eye irritation (H319).[5][10] |

| Hands | Chemically Resistant Gloves | Nitrile rubber, conforming to EN 374 | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5] |

| Body | Laboratory Coat | Standard protective clothing | Protects skin on the arms and body from accidental splashes.[6][10] |

| Respiratory | Air-Purifying Respirator | NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95) | Required only if engineering controls fail or for higher-risk procedures where vapor concentrations may exceed exposure limits. Not a substitute for a fume hood.[5] |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring consistent and safe laboratory operations.

Protocol 3.1: General Handling and Use

-

Pre-Use Assessment: Before handling, consult the Safety Data Sheet (SDS) and ensure all required engineering controls and PPE are in place and functional.

-

Work Area Preparation: Conduct all work within a certified chemical fume hood. Ensure the sash is at the appropriate height.

-

Chemical Transfer: This compound may be a liquid or a low-melting solid (melting point ~30-33 °C).[12] If solid, transfer using a clean spatula. If liquid, use a calibrated pipette or syringe. Avoid creating dust or aerosols.[5]

-

Post-Handling: After use, ensure the container is tightly closed.[5][6][7]

-

Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[5][6]

Protocol 3.2: Storage

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][6]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[7]

-

Segregation: Store away from incompatible materials, specifically strong oxidizing agents.[6][9]

-

Security: If required by institutional policy, store in a locked cabinet to limit access to authorized personnel.[6][7]

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Management

For a small-scale laboratory spill:

-

Evacuate & Alert: Alert personnel in the immediate area.

-

Ventilate: Ensure the fume hood is operating.

-

Protect: Wear the full PPE ensemble as described in Table 2.

-

Contain: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials like sawdust.[10]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste through a licensed disposal company.[5]

First Aid Measures

The following actions should be taken immediately upon exposure, followed by seeking professional medical attention. Always provide the attending physician with the chemical's SDS.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6][10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][10]

Chemical Stability and Reactivity

A proactive approach to safety includes understanding the chemical's stability profile.

-

Stability: The compound is stable under recommended storage conditions.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these could lead to vigorous, potentially hazardous reactions.[6][9]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce hazardous substances, including carbon oxides (CO, CO2) and hydrogen fluoride (HF).[5][6] Firefighting personnel must wear self-contained breathing apparatus (SCBA) to protect against these toxic gases.[5]

Caption: A layered strategy to mitigate the specific hazards of the compound.

Conclusion

This compound is an indispensable tool in the arsenal of the modern research chemist. Its benefits, however, are intrinsically linked to a culture of safety and awareness. By understanding its specific hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can confidently and safely leverage its synthetic potential. The foundation of laboratory safety is not merely following rules, but understanding the reasons behind them.

References

- 1. Buy this compound | 208173-24-4 [smolecule.com]

- 2. This compound CAS#: 208173-24-4 [chemicalbook.com]

- 3. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 208173-24-4 [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4'-Fluoro-3'-(trifluoromethyl)acetophenone for Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS No. 208173-24-4). It moves beyond a simple catalog of facts to provide field-proven insights into supplier selection, synthesis, quality control, and safe handling of this critical chemical intermediate. The unique molecular architecture of this compound, featuring a trifluoromethyl group and a fluorine atom on an acetophenone scaffold, makes it an invaluable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3]

Section 1: Physicochemical Properties and Strategic Importance

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its utility in organic synthesis is largely dictated by the interplay of its functional groups. The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that significantly enhances the lipophilicity and metabolic stability of parent molecules—two critical parameters in modern drug design.[1][3][4] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The ketone functional group provides a reactive handle for a wide array of chemical reactions, including condensations, reductions, and nucleophilic additions.

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 208173-24-4 | [1][3][5] |

| Molecular Formula | C₉H₆F₄O | [1][2][6] |

| Molecular Weight | 206.14 g/mol | [1][3][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Purity (Typical) | ≥ 97% (by GC) | [1][3] |

| Density | 1.36 g/cm³ | [1][3] |

| Boiling Point | 79-80 °C @ 8 mmHg | |

| Refractive Index | n20/D 1.45 | [1][3] |

| Synonyms | 5-Acetyl-2-fluorobenzotrifluoride, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | [1] |

Section 2: Commercial Sourcing and Supplier Qualification

The success of a synthetic campaign begins with high-quality starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is paramount to ensure reproducibility and avoid costly delays.

Expert Insight: A supplier's Certificate of Analysis (CoA) is a critical document. Do not just look at the purity value; scrutinize the method used for its determination (Gas Chromatography is standard for this compound) and check for the presence of any specified impurities. For GMP-regulated work, supplier audits and batch-to-batch consistency data are non-negotiable.

Table 2: Prominent Commercial Suppliers

| Supplier | Typical Purity Offered | Notes |

| Sigma-Aldrich (Merck) | 98% | A well-established supplier with extensive technical documentation. |

| TCI America | ≥ 97.0% | Offers various pack sizes suitable for both research and scale-up.[7] |

| Chem-Impex International | ≥ 97% (GC) | Provides detailed product information and application notes.[1] |

| Fisher Scientific | 97.0+% | Distributes products from various manufacturers, including TCI.[7] |

| ChemicalBook | Varies by Lister | An aggregator platform listing multiple, primarily Asian, suppliers.[5] |

Below is a logical workflow for qualifying a supplier for your specific research or development needs.

Caption: A workflow for qualifying commercial suppliers.

Section 3: Synthesis Pathways and Mechanistic Rationale

Understanding the synthesis of this compound is crucial for troubleshooting impurity profiles and for potential in-house production. Common methods include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.[2] A frequently cited route involves the diazotization of a substituted aniline precursor.[2][8]

Caption: Generalized diazotization-based synthetic pathway.

Representative Synthesis Protocol: Diazotization Route

This protocol is a representative example based on established chemical principles described in the literature.[8][9]

-

Diazotization:

-

Action: Suspend 3-Aminotrifluorotoluene in an aqueous acid solution (e.g., hydrobromic acid).[9]

-

Causality: The strong acid protonates the amino group, making it soluble and preparing it for reaction.

-

Action: Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.

-

Causality: Diazonium salts are thermally unstable. Low temperatures are critical to prevent decomposition and hazardous side reactions.

-

Action: Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, maintaining the low temperature.[9]

-

Causality: This initiates the diazotization, converting the primary amine into a diazonium salt, which is an excellent leaving group.

-

-

Coupling and Acyl Group Introduction:

-

Action: In a separate vessel, prepare a solution of acetaldoxime and a copper catalyst (e.g., copper sulfate).[9]

-

Causality: The acetaldoxime serves as the source of the acetyl group, and the copper catalyst facilitates the coupling reaction.

-

Action: Slowly add the cold diazonium salt solution to the acetaldoxime mixture, controlling the temperature to not exceed 40 °C.[9]

-

Causality: This is the key C-C bond-forming step. The controlled addition prevents a runaway exothermic reaction.

-

-

Hydrolysis and Workup:

-

Action: Heat the reaction mixture to hydrolyze the intermediate.[9]

-

Causality: Acidic hydrolysis converts the oxime intermediate to the desired ketone.

-

Action: Perform a steam distillation or solvent extraction to isolate the crude product.[9]

-

Causality: This separates the organic product from the aqueous inorganic salts.

-

Action: Wash the organic phase with a sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate.

-

Causality: These steps remove residual acid and water.

-

Action: Purify the final product by vacuum distillation.

-

Causality: Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal degradation and yielding a high-purity final product.

-

Section 4: Core Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

-

Pharmaceutical Development: It is a key building block for synthesizing various bioactive molecules, including anti-inflammatory and analgesic drug candidates.[1][3] The trifluoromethyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.[1][4]

-

Agrochemical Synthesis: The compound is used to create advanced herbicides and fungicides, where the fluorinated moieties contribute to increased efficacy and target selectivity.[1]

-

Material Science: Its fluorinated structure can be incorporated into polymers and coatings to enhance chemical resistance, thermal stability, and durability.[1][2]

Caption: Role as a building block in drug discovery.

Section 5: Quality Control and Analytical Workflow

Ensuring the purity and identity of this compound is a self-validating step that prevents the introduction of impurities into a multi-step synthesis.

Expert Insight: While GC is excellent for assessing purity, it does not provide definitive structural information. For initial sample validation or troubleshooting, obtaining a ¹H NMR, ¹⁹F NMR, and mass spectrum is highly recommended to confirm the structure and rule out isomeric impurities.

Standard Protocol: Purity Assessment by Gas Chromatography (GC)

-

System Preparation:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Sample Preparation:

-

Action: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

-

Causality: Dilution ensures that the amount of analyte injected does not overload the column, which would lead to poor peak shape and inaccurate quantification.

-

-

GC Method Parameters (Typical):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

Causality: The temperature ramp separates components based on their boiling points and interaction with the column's stationary phase. The initial hold ensures sharp peaks for volatile components, while the final hold ensures any less volatile impurities are eluted.

-

-

Data Analysis:

-

Action: Integrate the peaks in the resulting chromatogram.

-

Action: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness: This method provides a reliable measure of purity, assuming all components have a similar response factor in the FID. For regulatory filings, analysis with a certified reference standard would be required for absolute quantification.

-

Section 6: Safety, Handling, and Storage Protocols

This compound is classified as an irritant and requires careful handling to avoid exposure.[2][10]

Table 3: GHS Hazard and Safety Information

| Hazard Category | GHS Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [11] | |

| Hazard Statements | H315 | Causes skin irritation | [6][10] |

| H319 | Causes serious eye irritation | [6][10] | |

| H335 | May cause respiratory irritation | [10] | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors, wear protective gear, wash skin if contacted, rinse eyes cautiously if contacted. | [10] |

Laboratory Handling Workflow

Adherence to a strict handling protocol is essential for personnel safety.

Caption: Standard laboratory workflow for safe handling.

Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and reducing agents.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 208173-24-4 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 208173-24-4 [m.chemicalbook.com]

- 6. This compound | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 9. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to 5-Acetyl-2-fluorobenzotrifluoride: Properties, Synthesis, and Applications

In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of parent compounds. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive technical overview of 5-Acetyl-2-fluorobenzotrifluoride, a compound of interest for researchers and professionals in drug development and chemical synthesis. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper will extrapolate its properties, propose synthetic routes, and discuss its potential applications based on the well-established chemistry of its constituent functional groups and related analogs.

Predicted Physicochemical Properties

The physicochemical properties of 5-Acetyl-2-fluorobenzotrifluoride can be predicted by analyzing the contributions of the benzotrifluoride core, the acetyl group, and the fluorine substituent. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic environment of the aromatic ring.[1] The acetyl group further deactivates the ring towards electrophilic substitution and provides a reactive handle for further chemical transformations.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₉H₆F₄O | Based on chemical structure. |

| Molecular Weight | 206.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid or low melting solid | Similar substituted benzotrifluorides are described as colorless to light yellow liquids.[2][6] |

| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from related compounds such as 2-fluorobenzotrifluoride and other substituted benzotrifluorides.[7] |

| Density | ~1.4 - 1.5 g/mL | Based on the densities of similar fluorinated aromatic compounds.[8] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone) | Aromatic ketones and fluorinated compounds generally exhibit this solubility profile. |

| Refractive Index | ~1.45 - 1.47 | In line with the refractive indices of related fluorinated aromatic compounds.[6][8] |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

A logical and efficient method for the synthesis of 5-Acetyl-2-fluorobenzotrifluoride is the Friedel-Crafts acylation of 2-fluorobenzotrifluoride. This well-established reaction introduces an acetyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Proposed Synthesis of 5-Acetyl-2-fluorobenzotrifluoride via Friedel-Crafts Acylation.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel while stirring.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 2-fluorobenzotrifluoride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of the substrate, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 5-Acetyl-2-fluorobenzotrifluoride.

Predicted Reactivity and Spectroscopic Signatures

The reactivity of the aromatic ring in 5-Acetyl-2-fluorobenzotrifluoride is dictated by the directing effects of its substituents. Both the fluorine and the trifluoromethyl groups are ortho, para-directing for electrophilic aromatic substitution, although the trifluoromethyl group is strongly deactivating. The acetyl group is a meta-directing and deactivating group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methyl protons will appear as a singlet around 2.2-2.6 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (in the range of 110-140 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:

-

C=O stretch (ketone): A strong peak around 1680-1700 cm⁻¹.

-

C-F stretch (aromatic): Strong absorptions in the region of 1100-1300 cm⁻¹.

-

C-F stretch (trifluoromethyl): Multiple strong bands in the 1100-1350 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Development

The unique combination of functional groups in 5-Acetyl-2-fluorobenzotrifluoride makes it a valuable scaffold for the synthesis of novel pharmaceutical agents.

-

Scaffold for Bioactive Molecules: The acetyl group can serve as a synthetic handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the construction of more complex molecular architectures.

-

Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly improve the metabolic stability and lipophilicity of drug candidates, leading to enhanced bioavailability and efficacy.[4][5] The fluorine atom can also influence the electronic properties and binding interactions of the molecule with its biological target.[10]

Caption: Role of 5-Acetyl-2-fluorobenzotrifluoride as a Scaffold in Drug Discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Acetyl-2-fluorobenzotrifluoride is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[7][12]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Acetyl-2-fluorobenzotrifluoride represents a promising, albeit currently under-documented, building block for chemical synthesis, particularly in the realm of pharmaceutical research. Its predicted properties and reactivity, based on the established chemistry of related compounds, suggest its utility as a versatile intermediate. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. As the demand for novel fluorinated scaffolds continues to grow, further investigation into the chemistry and applications of 5-Acetyl-2-fluorobenzotrifluoride is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-ブロモ-2-フルオロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cohizon.com [cohizon.com]

Methodological & Application

The Strategic Application of 4'-Fluoro-3'-(trifluoromethyl)acetophenone in the Synthesis of Bioactive Pyrazoles: A Guide for Medicinal Chemists

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The trifluoromethyl (-CF3) group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and increase lipophilicity, which can lead to improved cell membrane permeability and overall bioavailability.[2]

4'-Fluoro-3'-(trifluoromethyl)acetophenone stands as a testament to the utility of fluorinated building blocks in drug discovery. This versatile intermediate combines the advantageous properties of both a fluorine atom and a trifluoromethyl group on an acetophenone core, making it an ideal starting material for the synthesis of a diverse range of bioactive molecules. Its unique electronic and steric properties make it a valuable precursor for creating novel therapeutics with enhanced efficacy and selectivity.[3] This guide provides a detailed exploration of the applications of this compound, with a focus on its use in the synthesis of anti-inflammatory pyrazole derivatives, and offers comprehensive, field-proven protocols for its practical application in the laboratory.

Core Application: Synthesis of Anti-Inflammatory Pyrazole Derivatives

A primary application of this compound lies in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds renowned for their anti-inflammatory properties. Many of these compounds function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The landmark anti-inflammatory drug Celecoxib is a notable example of a 1,5-diarylpyrazole. The synthetic strategy for these molecules typically involves a two-step process: a Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.

The presence of the 4'-fluoro and 3'-trifluoromethyl substituents on the acetophenone starting material is crucial. The electron-withdrawing nature of these groups enhances the acidity of the α-protons of the acetyl group, facilitating the initial deprotonation step in the Claisen condensation. Furthermore, these fluorinated moieties are incorporated into the final drug molecule, where they can contribute to improved biological activity and a more favorable pharmacokinetic profile.

Below is a detailed, two-part protocol for the synthesis of a 4'-fluoro-3'-(trifluoromethyl)phenyl-substituted pyrazole, a close analog of Celecoxib, starting from this compound.

Experimental Protocols

Part 1: Claisen Condensation for the Synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

This protocol details the Claisen condensation of this compound with ethyl trifluoroacetate to yield the key β-diketone intermediate. The choice of a strong base, such as sodium hydride, is critical to drive the reaction towards the desired product.[4][5] Anhydrous conditions are essential to prevent the quenching of the base and the enolate intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 208173-24-4 | 206.14 | 10 |

| Ethyl trifluoroacetate | 383-63-1 | 142.08 | 12 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 15 |

| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL |

| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

| Brine (saturated NaCl solution) | N/A | N/A | As needed |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |

Step-by-Step Protocol:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.6 g, 15 mmol of 60% dispersion).

-

Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

-

Heating: Heat the suspension to 60-65 °C with stirring under a nitrogen atmosphere.

-

Addition of Reactants: In a separate flask, prepare a solution of this compound (2.06 g, 10 mmol) and ethyl trifluoroacetate (1.70 g, 12 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the heated sodium hydride suspension over 30 minutes.

-

Reaction: After the addition is complete, maintain the reaction mixture at 60-65 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic enol proton in the ¹H NMR spectrum (typically a broad singlet between 14-16 ppm) is a key indicator of the β-diketone structure.[6]

Part 2: Cyclization for the Synthesis of 4-(5-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

This protocol describes the cyclization of the β-diketone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride to form the final pyrazole product. The reaction is typically carried out in a protic solvent like ethanol under acidic conditions to facilitate the condensation and subsequent dehydration.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | N/A | 302.15 | 5 |

| 4-Hydrazinobenzenesulfonamide hydrochloride | 17852-52-7 | 223.66 | 5 |

| Ethanol | 64-17-5 | 46.07 | 50 mL |

| Water | 7732-18-5 | 18.02 | As needed |

| Ethyl acetate | 141-78-6 | 88.11 | As needed |

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluoro-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.51 g, 5 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.12 g, 5 mmol) in 50 mL of ethanol.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. To the residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-